

(S)-(+)-alpha-Methoxyphenylacetic acid CAS number 26164-26-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(+)-alpha-Methoxyphenylacetic
acid

Cat. No.: B016216

[Get Quote](#)

An In-Depth Technical Guide to (S)-(+)- α -Methoxyphenylacetic Acid (CAS 26164-26-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-(+)- α -Methoxyphenylacetic acid, a pivotal chiral reagent in modern organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's fundamental properties, synthesis, analytical methodologies, and critical applications, with a focus on the causality behind experimental choices.

Introduction: A Key Player in Chirality

(S)-(+)- α -Methoxyphenylacetic acid, also known as (S)-(+)-O-Methylmandelic acid or sometimes referred to as Trost's chiral acid, is a highly valued chiral building block and derivatizing agent.^[1] Its utility stems from the stereogenic center alpha to the carboxylic acid, which, when coupled with its robust chemical properties, makes it an indispensable tool for the synthesis and stereochemical analysis of other chiral molecules.

The primary application of this reagent lies in the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.^{[2][3]} It serves as a reactant in the synthesis of a variety of biologically active molecules, including analogs of the antiviral drug adefovir and components for studying

the binding of natural products like discodermolide to tubulin.[4][5][6] This guide will explore the mechanistic basis of these applications and provide practical, field-proven insights.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of (S)-(+)- α -Methoxyphenylacetic acid are foundational to its application. These characteristics dictate its solubility, reactivity, and the conditions under which it can be effectively used.

Table 1: Physicochemical Properties of (S)-(+)- α -Methoxyphenylacetic Acid

Property	Value	Source(s)
CAS Number	26164-26-1	[7]
Molecular Formula	$C_9H_{10}O_3$	[8]
Molecular Weight	166.17 g/mol	[4][8]
Appearance	White to light yellow crystalline powder or solid	[5]
Melting Point	64-66 °C (lit.)	[5][6]
Boiling Point	164-166 °C at 18 mmHg	[5]
Optical Rotation	$[\alpha]D +150^\circ$, c = 1 in ethanol	[5][6]
Solubility	Soluble in water; slightly soluble in chloroform and ethanol	[5][9]
pKa	3.10 ± 0.10 (Predicted)	[5]

Spectroscopic data is crucial for identity confirmation. The proton NMR (1H NMR) spectrum is a key tool for structural verification.

- 1H NMR Spectroscopy: Key signals include the methoxy protons (-OCH₃), the alpha-proton (-CH), the aromatic protons of the phenyl ring, and the acidic proton of the carboxylic acid.[10]
- ^{13}C NMR Spectroscopy: Provides confirmation of the carbon skeleton.

- Infrared (IR) Spectroscopy: Shows characteristic absorptions for the O-H of the carboxylic acid, the C=O of the carbonyl group, and C-O stretching of the ether and acid.

Synthesis and Purification

(S)-(+)- α -Methoxyphenylacetic acid is typically synthesized from its precursor, mandelic acid. A common laboratory-scale synthesis involves the methylation of the hydroxyl group of mandelic acid.

Protocol 1: Synthesis via Methylation of Mandelic Acid

This protocol is based on established chemical principles for ether synthesis.[\[11\]](#) The use of a strong base and a methylating agent is a standard Williamson ether synthesis approach, adapted for this specific substrate.

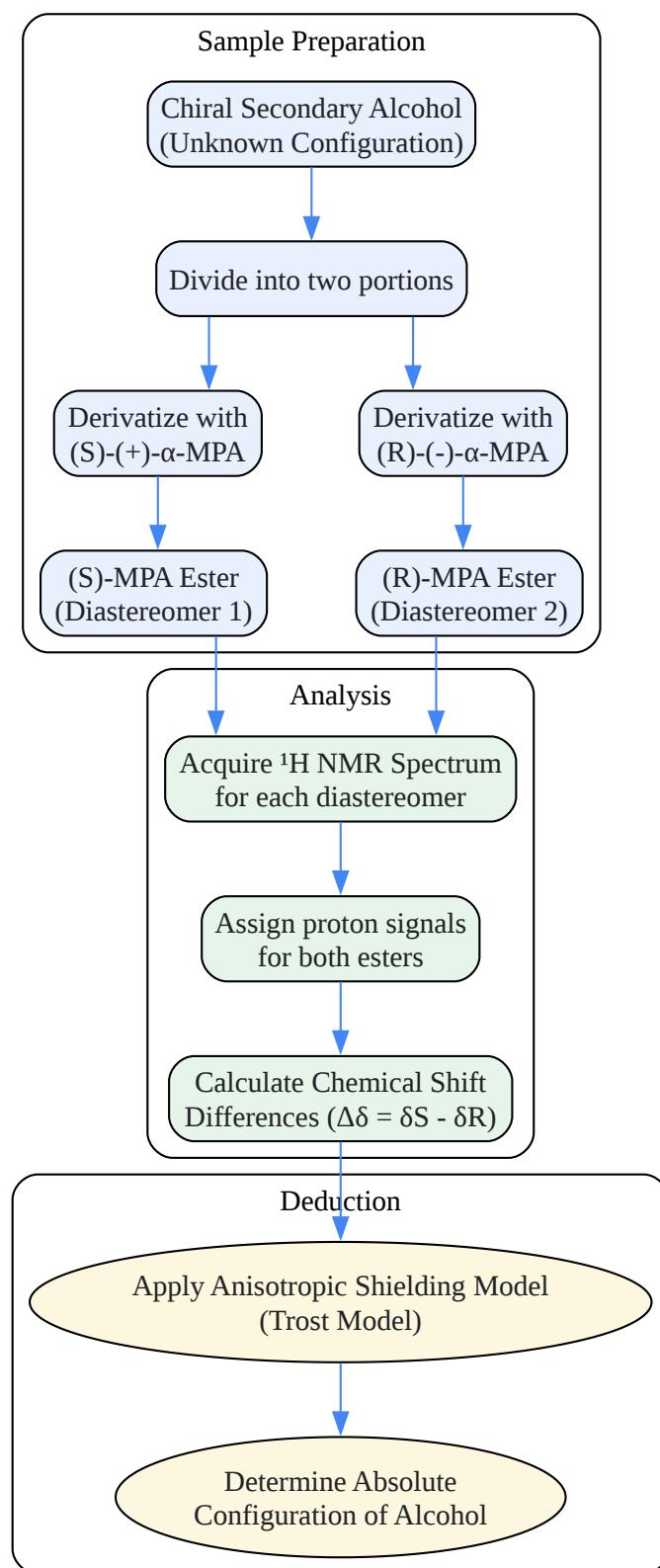
- Deprotonation: Mandelic acid is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium salt (sodium mandelate). This step is critical as it generates the alkoxide, which is a potent nucleophile necessary for the subsequent methylation step.
[\[11\]](#)
- Methylation: A methylating agent, such as dimethyl sulfate, is added slowly to the solution of sodium mandelate.[\[11\]](#) The alkoxide oxygen attacks the methyl group of the dimethyl sulfate in an S_N2 reaction, displacing the sulfate leaving group and forming the ether linkage. Careful control of temperature and addition rate is necessary to prevent side reactions.
- Workup and Isolation: The reaction mixture is acidified, typically with hydrochloric acid, to protonate the carboxylate and precipitate the α -methoxyphenylacetic acid product.[\[11\]](#)
- Purification: The crude product is often a racemic mixture and requires purification. Recrystallization from a suitable solvent system, such as benzene/petroleum ether, is a common method to obtain a product of high chemical purity.[\[5\]](#)

Causality Note: The initial deprotonation is essential because the hydroxyl group of mandelic acid is not sufficiently nucleophilic to react directly with dimethyl sulfate. The formation of the alkoxide dramatically increases its nucleophilicity, driving the reaction forward.

Chiral Resolution

Since the above synthesis typically yields a racemic mixture, a chiral resolution step is required to isolate the desired (S)-(+)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral amine base. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Core Application: Determination of Absolute Configuration by NMR (Trost's Method)


The most prominent application of (S)-(+)- α -Methoxyphenylacetic acid is as a chiral derivatizing agent for determining the absolute configuration of secondary alcohols and α -chiral primary amines.^[2] The methodology relies on converting the enantiomeric substrate into a mixture of diastereomers, which, unlike enantiomers, have distinct physical properties, including different NMR spectra.

Workflow and Mechanistic Principle

The process involves esterification (for alcohols) or amidation (for amines) of the chiral substrate with (S)-(+)- α -Methoxyphenylacetic acid. This creates a pair of diastereomers. The key to the analysis is the magnetic anisotropy of the phenyl ring in the methoxyphenylacetyl group. In the most stable conformation, this phenyl group shields or deshields nearby protons of the substrate, leading to observable differences in their chemical shifts ($\Delta\delta$) in the ^1H NMR spectrum.^{[2][3]}

By analyzing the sign of $\Delta\delta$ ($\delta_S - \delta_R$) for specific protons, the absolute configuration of the original alcohol or amine can be deduced based on established conformational models.^[2]

Experimental Workflow: Absolute Configuration of a Secondary Alcohol

[Click to download full resolution via product page](#)

Caption: Workflow for determining the absolute configuration of a secondary alcohol.

Analytical Methodologies

Ensuring the chemical and enantiomeric purity of (S)-(+)- α -Methoxyphenylacetic acid is paramount for its successful application. Several analytical techniques are employed for quality control.

Table 2: Key Analytical Methods

Technique	Purpose	Typical Parameters
Chiral HPLC	Determination of enantiomeric purity (ee%)	Chiral stationary phases are used to separate the (S) and (R) enantiomers.
Gas Chromatography (GC)	Assessment of chemical and enantiomeric purity	Often performed on derivatized samples (e.g., methyl esters) using a chiral column. [12]
Neutralization Titration	Assay of chemical purity	Titration with a standardized base (e.g., NaOH) to determine the percentage of carboxylic acid.
¹ H NMR Spectroscopy	Structural confirmation and purity assessment	Integration of signals can provide information on purity relative to known standards or residual solvents. [10]

Safety and Handling

(S)-(+)- α -Methoxyphenylacetic acid is classified as a hazardous substance and requires careful handling to minimize risk to personnel.

Table 3: GHS Hazard and Precautionary Information

Category	Code	Statement	Source(s)
Hazard	H315	Causes skin irritation.	[13] [14] [15]
H319		Causes serious eye irritation.	[13] [14] [15]
H335		May cause respiratory irritation.	[13] [14] [15]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[13] [14]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[13] [16]
P302 + P352		IF ON SKIN: Wash with plenty of soap and water.	[13] [14]
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[13] [14]

Protocol 2: Standard Laboratory Handling Procedure

This protocol constitutes a self-validating system by incorporating engineering controls, personal protective equipment, and emergency response measures.

- Engineering Controls: Handle the material only in a well-ventilated area, preferably within a certified chemical fume hood.[\[13\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles or a face shield (European standard EN 166).[13][16]
 - Hand Protection: Wear appropriate chemical-resistant protective gloves.[13][16]
 - Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[13][16]
- Handling Practices: Avoid dust formation.[17] Do not get in eyes, on skin, or on clothing.[17] Wash hands and any exposed skin thoroughly after handling.[13][14]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14] Store locked up.[14][17]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]

[Click to download full resolution via product page](#)

Caption: Laboratory safety workflow for handling (S)-(+)- α -Methoxyphenylacetic acid.

Conclusion

(S)-(+)- α -Methoxyphenylacetic acid (CAS 26164-26-1) is more than a mere chemical reagent; it is a sophisticated tool that enables chemists to probe and control stereochemistry. Its role as a chiral derivatizing agent for the assignment of absolute configuration by NMR is particularly noteworthy and has become a standard method in the field. Furthermore, its utility as a chiral building block continues to contribute to the synthesis of complex and important molecules. A thorough understanding of its properties, handling requirements, and the mechanistic basis of

its applications is essential for any researcher aiming to leverage this powerful molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (±)- α -メトキシフェニル酢酸 crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(+)- α -甲氧基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-(+)-alpha-Methoxyphenylacetic acid CAS#: 26164-26-1 [m.chemicalbook.com]
- 6. (S)-(+)- α -甲氧基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (S)-(+)-alpha-Methoxyphenylacetic acid | 26164-26-1 [chemicalbook.com]
- 8. (S)-(+)-alpha-Methoxyphenylacetic acid | CAS: 26164-26-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. (S)-(+)-alpha-Methoxyphenylacetic acid | 26164-26-1 | lookchem [lookchem.com]
- 10. (S)-(+)-alpha-Methoxyphenylacetic acid(26164-26-1) 1H NMR [m.chemicalbook.com]
- 11. DSpace [kb.osu.edu]
- 12. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. echemi.com [echemi.com]
- 15. 26164-26-1 Cas No. | (S)-(+)-alpha-Methoxyphenylacetic acid | Apollo [store.apolloscientific.co.uk]
- 16. fishersci.be [fishersci.be]
- 17. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [(S)-(+)-alpha-Methoxyphenylacetic acid CAS number 26164-26-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016216#s-alpha-methoxyphenylacetic-acid-cas-number-26164-26-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com